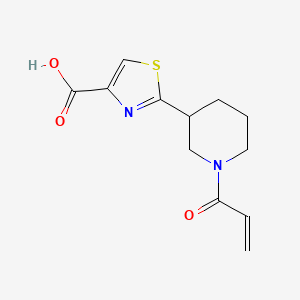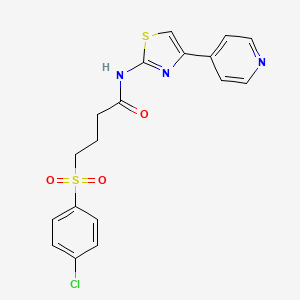
2-(1-Prop-2-enoylpiperidin-3-yl)-1,3-thiazole-4-carboxylic acid
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-(1-Prop-2-enoylpiperidin-3-yl)-1,3-thiazole-4-carboxylic acid is a complex organic compound that features a piperidine ring, a thiazole ring, and a carboxylic acid group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(1-Prop-2-enoylpiperidin-3-yl)-1,3-thiazole-4-carboxylic acid typically involves multi-step organic reactions. One common synthetic route starts with the preparation of the piperidine derivative, which is then coupled with a thiazole precursor. The key steps include:
Formation of the Piperidine Derivative: This can be achieved through the reaction of a suitable amine with an acrylate under basic conditions to form the prop-2-enoyl group.
Thiazole Ring Formation: The thiazole ring can be synthesized via a Hantzsch thiazole synthesis, which involves the cyclization of a thioamide with a haloketone.
Coupling Reaction: The piperidine derivative is then coupled with the thiazole precursor under acidic or basic conditions to form the final product.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to maximize yield and purity while minimizing cost and environmental impact. This could include the use of continuous flow reactors, advanced purification techniques, and green chemistry principles to ensure sustainable production.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the piperidine ring, leading to the formation of N-oxides.
Reduction: Reduction reactions can target the carbonyl group in the prop-2-enoyl moiety, converting it to an alcohol.
Substitution: The thiazole ring can participate in electrophilic substitution reactions, allowing for further functionalization.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are typically used.
Substitution: Electrophilic reagents like halogens or sulfonyl chlorides can be used under acidic or basic conditions.
Major Products
Oxidation: N-oxides of the piperidine ring.
Reduction: Alcohol derivatives of the prop-2-enoyl group.
Substitution: Various substituted thiazole derivatives depending on the electrophile used.
Scientific Research Applications
Chemistry
In organic synthesis, 2-(1-Prop-2-enoylpiperidin-3-yl)-1,3-thiazole-4-carboxylic acid can serve as a building block for more complex molecules. Its functional groups allow for diverse chemical modifications, making it valuable in the synthesis of heterocyclic compounds.
Biology and Medicine
This compound has potential applications in medicinal chemistry, particularly as a scaffold for drug development. Its unique structure allows for interactions with various biological targets, making it a candidate for the development of new pharmaceuticals.
Industry
In the material science industry, this compound can be used in the synthesis of polymers and advanced materials. Its ability to undergo various chemical reactions makes it a versatile component in the design of new materials with specific properties.
Mechanism of Action
The mechanism by which 2-(1-Prop-2-enoylpiperidin-3-yl)-1,3-thiazole-4-carboxylic acid exerts its effects depends on its application. In medicinal chemistry, it may interact with specific enzymes or receptors, modulating their activity. The piperidine and thiazole rings can engage in hydrogen bonding, π-π interactions, and other non-covalent interactions with biological targets, influencing their function.
Comparison with Similar Compounds
Similar Compounds
2-(1-Prop-2-enoylpiperidin-3-yl)-1,3-thiazole-4-carboxamide: Similar structure but with an amide group instead of a carboxylic acid.
2-(1-Prop-2-enoylpiperidin-3-yl)-1,3-thiazole-4-methyl ester: Similar structure but with a methyl ester group instead of a carboxylic acid.
Uniqueness
2-(1-Prop-2-enoylpiperidin-3-yl)-1,3-thiazole-4-carboxylic acid is unique due to its combination of functional groups, which provide a balance of reactivity and stability. This makes it particularly useful in applications requiring precise chemical modifications and interactions.
Properties
IUPAC Name |
2-(1-prop-2-enoylpiperidin-3-yl)-1,3-thiazole-4-carboxylic acid |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H14N2O3S/c1-2-10(15)14-5-3-4-8(6-14)11-13-9(7-18-11)12(16)17/h2,7-8H,1,3-6H2,(H,16,17) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XQVIFBCBDMAMHN-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C=CC(=O)N1CCCC(C1)C2=NC(=CS2)C(=O)O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H14N2O3S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
266.32 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
![Sodium;5-[1-[(2-methylpropan-2-yl)oxycarbonyl]piperidin-4-yl]-1,3,4-thiadiazole-2-carboxylate](/img/structure/B2726440.png)







![3-(benzo[d]thiazol-2-yl)-2,6-diethyl-4-oxo-4H-chromen-7-yl propionate](/img/structure/B2726451.png)

![N-(3-Chloro-4-methoxyphenyl)-[1,2,4]triazolo[4,3-b]pyridazine-6-carboxamide](/img/structure/B2726457.png)



